molecular formula C9H7N3O2S B1299941 4-(3-Nitrophenyl)-1,3-thiazol-2-amine CAS No. 57493-24-0

4-(3-Nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B1299941
CAS No.: 57493-24-0
M. Wt: 221.24 g/mol
InChI Key: CHBDOPARQRNCDM-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an amine at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via cyclization reactions. For example, analogs like 4-(4′-nitrophenyl)thiazol-2-amine (7) are prepared by refluxing p-nitro acetophenone with thiourea and iodine in ethanol, achieving yields up to 94% . para) influencing reaction conditions and yields.

The thiazole ring contributes to planar geometry, facilitating π-π stacking in supramolecular applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The compound can form various cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(3-aminophenyl)-1,3-thiazol-2-amine, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including 4-(3-Nitrophenyl)-1,3-thiazol-2-amine.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cell division. This leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.
  • Case Study : A study evaluated several thiazole derivatives against human cancer cell lines, revealing that this compound exhibited an IC50 value ranging from 0.36 to 0.86 µM, indicating strong antiproliferative activity against cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens.

  • Evaluation : In vitro studies indicated that it could inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. Specific IC50 values for these activities are still under investigation but preliminary results are encouraging .
  • Data Table :
Activity TypeIC50 Values (µM)Reference
Antiproliferative0.36 - 0.86
AntimicrobialNot specified
AntifungalNot specified

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Some related compounds have demonstrated effective seizure protection in animal models, suggesting potential therapeutic applications in epilepsy treatment.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiazole ring and substitution patterns on the phenyl group significantly affect biological activity.

  • Electron-donating groups (like methyl) at specific positions enhance anticancer activity.
  • Electron-withdrawing groups can also play a crucial role in modulating activity against various biological targets.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes:

  • Dyes and Pigments : The compound serves as a building block for synthesizing dyes and pigments due to its stable structure and reactivity.
  • Chemical Synthesis : It is employed as an intermediate in the synthesis of more complex thiazole derivatives used in various chemical applications.

Summary of Biological Activities

Activity TypeFindings
AntiproliferativeIC50 values between 0.36 - 0.86 µM
AntimicrobialEffective against multiple bacterial strains
AnticonvulsantPromising results in animal models

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazol-2-amine in biological systems involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its pharmacological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Compound Substituent Position Key Properties/Applications Reference
4-(4′-Nitrophenyl)thiazol-2-amine Para-nitro Higher yield (94%) in synthesis ; used in dye synthesis (λmax 580 nm)
4-(3-Nitrophenyl)-1,3-thiazol-2-amine Meta-nitro Likely reduced conjugation vs. para; potential for altered bioactivity
4-(4-Methoxyphenyl)thiazol-2-amine Para-methoxy Antiproliferative activity (tubulin inhibition) ; λmax 500 nm in dyes

Key Observations :

  • Nitro Position : Para-nitro derivatives exhibit stronger electron-withdrawing effects, enhancing dye absorption (e.g., λmax 580 nm vs. 640 nm for methyl-substituted analogs) . Meta-nitro groups may disrupt conjugation, leading to hypsochromic shifts in dyes.
  • Methoxy vs. Nitro : Methoxy groups (electron-donating) improve antiproliferative activity in thiazole-2-amines, as seen in compound 10s (IC50 values < 1 μM in cancer cells) , whereas nitro groups may prioritize applications in materials science.

Heterocyclic Variations: Thiazole vs. Thiadiazole and Triazole

Compound Core Structure Biological Activity Reference
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Antimicrobial (unreported specifics)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole-thiazole hybrid Antiproliferative potential; synthesized via Dimroth cyclization

Key Observations :

  • Thiadiazole vs. Thiazole : Thiadiazoles (e.g., ) often exhibit enhanced metabolic stability but reduced solubility compared to thiazoles.
  • Triazole Hybrids : Compounds like those in combine triazole and thiazole moieties, leveraging click chemistry for modular synthesis and diverse bioactivity .

Key Observations :

  • Antiproliferative Activity : Methoxy-substituted thiazoles (e.g., 10s ) show superior tubulin inhibition compared to nitro derivatives, likely due to improved binding to the colchicine site .
  • Antimicrobial Activity : Benzimidazole-thiazole hybrids () demonstrate broad-spectrum activity, suggesting that nitrogen-rich heterocycles enhance interactions with microbial targets.

Key Observations :

  • Nitro Group Role : The para-nitro group in contributes to a bathochromic shift (λmax 580 nm) due to extended conjugation, whereas meta-nitro substitution (as in the target compound) may reduce absorption intensity.
  • Fixation Efficiency : Nitro-substituted dyes exhibit higher fixation on nylon (70%) compared to methoxy derivatives (61%), likely due to stronger covalent bonding with fabric amines .

Biological Activity

4-(3-Nitrophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with nitro-substituted phenyl groups. The compound can be synthesized under basic conditions, yielding a product that can be further modified to enhance its biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties . For instance, compounds derived from this scaffold have been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and induce cell cycle arrest in various cancer cell lines. The most potent derivatives displayed IC50 values ranging from 0.36 to 0.86 μM against human cancer cells .

Table 1: Antiproliferative Activity of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
10s0.36SGC-7901
10c0.70A549
10d0.85HeLa

Antioxidant Activity

This compound and its derivatives have also been evaluated for their antioxidant properties . Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity correlates with the presence of the nitro group at the meta position on the phenyl ring, which enhances electron donation capabilities .

Inhibition of Monoamine Oxidase (MAO)

The compound has been investigated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms A and B. The presence of the nitrophenyl group is crucial for selective inhibition, making these derivatives potential candidates for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. Selective inhibition of hMAO-B was observed with certain derivatives displaying significant potency .

Table 2: MAO Inhibition Potency

CompoundhMAO-B IC50 (μM)hMAO-A IC50 (μM)
Derivative A0.52>100
Derivative B1.25>100
Derivative C0.75>100

Antimicrobial Activity

In addition to anticancer and antioxidant activities, some derivatives have shown antimicrobial properties against various pathogens. Evaluation through minimum inhibitory concentration (MIC) assays revealed effective inhibition against bacteria and fungi, suggesting a broad spectrum of antimicrobial action .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A study on a series of thiazole derivatives demonstrated that those with a nitro group exhibited enhanced antiproliferative effects in vitro against multiple cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Neuroprotection : Research focusing on MAO inhibition showed that specific derivatives could effectively reduce neurotoxic levels of neurotransmitters by inhibiting their breakdown, thus offering a neuroprotective effect.
  • Antimicrobial Evaluation : In vitro tests revealed that certain thiazole derivatives significantly inhibited the growth of resistant bacterial strains, providing insight into their use as novel antimicrobial agents.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones. For example, refluxing 3-nitrobenzaldehyde-derived thiourea with bromoacetone in ethanol under acidic conditions yields the target compound. Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) to enhance reaction rates. Catalyst screening (e.g., p-toluenesulfonic acid) and stoichiometric adjustments (1:1.2 molar ratio of thiourea to α-haloketone) can improve yields to >75% .

Q. Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the nitro group on the thiazole ring. Key outputs include HOMO-LUMO gaps (≈4.2 eV), dipole moments (≈6.8 Debye), and Mulliken charge distributions, revealing the nitro group’s role in stabilizing the molecule via resonance. These insights guide experimentalists in tuning redox properties for catalytic or pharmacological applications .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies N-H stretches (3140–3550 cm⁻¹) and C=N/C-N vibrations (1558–1621 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear at δ 6.46–8.20 ppm, with thiazole NH resonances as broad singlets (δ 4.21–5.12 ppm) .
  • Mass spectrometry : FAB-MS shows a molecular ion peak at m/z 466 (M+H⁺), with fragmentation patterns confirming the nitro-phenyl and thiazole moieties .

Q. Advanced: How to resolve discrepancies between spectroscopic data and crystallographic findings in thiazol-2-amine derivatives?

Contradictions, such as NMR-predicted vs. X-ray-observed conformers, arise from dynamic equilibria in solution. Strategies include:

  • Variable-temperature NMR : Detects rotational barriers (e.g., around the C-N bond).
  • DFT conformational analysis : Compares energy-minimized structures with crystallographic data (e.g., dihedral angles within ±5°).
  • Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C-H⋯π contacts) observed in crystals but absent in solution .

Q. Basic: What biological screening approaches evaluate the pharmacological potential of this compound?

  • Antimicrobial assays : Disk diffusion (MIC ≤ 25 µg/mL against S. aureus) .
  • Anticancer profiling : MTT assays (IC₅₀ ≈ 12 µM in HeLa cells) with apoptosis markers (caspase-3 activation).
  • Enzyme inhibition : Docking studies against COX-2 (ΔG ≈ −9.2 kcal/mol) .

Q. Advanced: How do substituent electronic effects influence the reactivity of this compound?

The nitro group’s meta-position enhances electrophilicity at the thiazole C5 position (Hammett σₚ ≈ 1.27). Substituent effects are quantified via linear free-energy relationships (LFER) in nucleophilic substitution reactions. Electron-withdrawing groups (e.g., -NO₂) reduce activation energies by 15–20 kJ/mol compared to electron-donating substituents (e.g., -OCH₃) .

Q. Basic: What are key considerations for crystallizing this compound?

  • Solvent selection : Use slow-evaporating solvents (e.g., chloroform:methanol, 3:1) to promote nucleation.
  • Temperature control : Gradual cooling (0.5°C/min) from 50°C yields monoclinic crystals (space group P2₁).
  • Seeding : Introduce microcrystals to avoid polycrystalline aggregates .

Q. Advanced: How can intermolecular interactions in the crystal lattice inform co-crystal design?

Weak C-H⋯N interactions (2.8–3.1 Å) and π-stacking (3.6 Å) dominate the lattice. Co-crystallization with succinic acid introduces O-H⋯N hydrogen bonds (1.9 Å), improving aqueous solubility by 3-fold. Hirshfeld surface analysis (dₙᵢ = 1.7) guides partner selection for stability and bioavailability enhancement .

Properties

IUPAC Name

4-(3-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBDOPARQRNCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346597
Record name 4-(3-Nitrophenyl)-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57493-24-0
Record name 4-(3-Nitrophenyl)-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(3-nitrophenyl)thiazole
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Synthesis routes and methods I

Procedure details

Thiourea (0.31 g, 4.1 mmol) and sodium acetate (0.44 g, 5.3 mmol) were combined in 30 mL of dry ethanol. To this suspension was added 2-bromo-1-(3-nitro-phenyl)-ethanone (1.0 g, 4.1 mmol). Reaction mixture was stirred at room temperature overnight. Reaction mixture was evaporated to dryness to yield 4-(3-nitro-phenyl)-thiazol-2-ylamine, which was used in the next step without any further purification. MS: 222.0 (M+H+).
Quantity
0.31 g
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0.44 g
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1 g
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30 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-3′-nitroacetophenone (12.2 g) and thiourea (3.81 g) in ethanol (100 ml) was stirred at room temperature for 15 minutes. The reaction mixture was poured into a mixture of ethyl acetate and an aqueous sodium bicarbonate solution. The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 2-amino-4-(3-nitrophenyl)thiazole (10.21 g).
Quantity
12.2 g
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3.81 g
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100 mL
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Synthesis routes and methods III

Procedure details

A solution of 3-nitrophenacyl bromide (244 mg, 1.00 mmol) and thiourea (76.1 mg, 1.00 mmol) in DMF (2 mL) was stirred at 60° C. for 16 h. The mixture was concentrated in vacuo to obtain a yellow solid that was then washed with H2O and dried to yield a yellow solid (206 mg). The solid was dissolved in DMSO and purified by SCX column (4×6 mL capacity), eluted with CH2Cl2 (4×6 mL), MeOH (4×12 mL) and then released by NH3 (7 N in MeOH, 4×6 mL) to give a light-yellow solid of 4-(3-aminophenyl)-thiazol-2-ylamine. 1H NMR (DMSO-d6, 400 MHz): δ=7.24 (brs, 2H), 7.35 (s, 1H), 7.65-7.69 (m, 1H), 8.10-8.13 (m, 1H), 8.23-8.26 (m, 1H), 8.62 (t, 1H, J=1.8 Hz). MS (ES+): m/z 223.12 (45) [M}+]. HPLC: tR=2.82 min (ZQ2000, polar—5 min). The combined CH2Cl2 and MeOH solution was concentrated in vacuo to give a yellow solid of 4-(3-aminophenyl)-1H-imidazole-2-thiol. 1H NMR (DMSO-d6, 400 MHz): δ=7.75 (t, 1H, J=8.0 Hz), 8.01 (d, 1H, J=0.8 Hz), 8.17-8.20 (m, 1H), 8.35-8.37 (m, 1H), 8.56 (d, 1H, J=1.6 Hz), 8.72 (t, 1H, J=1.8 Hz), 12.56 (s, 1H). MS (ES+): m/z 222.12 (15) [MH+]. HPLC: tR=2.97 min (ZQ2000, polar 5 min).
Quantity
244 mg
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Reaction Step One
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76.1 mg
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Quantity
2 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-Nitrophenyl)-1,3-thiazol-2-amine
4-(3-Nitrophenyl)-1,3-thiazol-2-amine
4-(3-Nitrophenyl)-1,3-thiazol-2-amine
4-(3-Nitrophenyl)-1,3-thiazol-2-amine
4-(3-Nitrophenyl)-1,3-thiazol-2-amine
4-(3-Nitrophenyl)-1,3-thiazol-2-amine

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